1,3-Dichlorobenzene

Physical Chemistry Process Engineering Formulation

1,3-Dichlorobenzene (m-dichlorobenzene, CAS 541-73-1) is a dichlorinated aromatic hydrocarbon, one of three positional isomers. It is a colorless liquid with a characteristic aromatic odor and is insoluble in water but miscible with most organic solvents.

Molecular Formula C6H4Cl2
Molecular Weight 147.00 g/mol
CAS No. 63697-17-6
Cat. No. B7798695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichlorobenzene
CAS63697-17-6
Molecular FormulaC6H4Cl2
Molecular Weight147.00 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C6H4Cl2/c7-5-2-1-3-6(8)4-5/h1-4H
InChIKeyZPQOPVIELGIULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70 °F (NTP, 1992)
Sol in ethanol, ether;  very soluble in acetone
In water, 125 mg/L at 25 °C
Solubility in water: none

1,3-Dichlorobenzene Procurement: Baseline Properties, CAS 541-73-1, and Isomer Comparison


1,3-Dichlorobenzene (m-dichlorobenzene, CAS 541-73-1) is a dichlorinated aromatic hydrocarbon, one of three positional isomers [1]. It is a colorless liquid with a characteristic aromatic odor and is insoluble in water but miscible with most organic solvents [2]. As the least common of the three dichlorobenzene isomers, it is produced in lower volumes industrially compared to the ortho- and para- isomers, a factor that directly influences its availability and procurement strategy [3]. Its primary industrial significance lies in its role as a key intermediate in the synthesis of specific agrochemicals and pharmaceuticals, notably triazole fungicides, where the meta-substitution pattern is a critical structural requirement [4].

Why 1,3-Dichlorobenzene Cannot Be Replaced by Other Dichlorobenzene Isomers


The three dichlorobenzene isomers—1,2- (ortho), 1,3- (meta), and 1,4- (para)—are not interchangeable in industrial and research applications due to fundamental differences in their physical state, reactivity, and environmental fate [1]. While 1,4-dichlorobenzene is a volatile solid at room temperature and 1,2-dichlorobenzene is a liquid, 1,3-dichlorobenzene exhibits a unique profile of physicochemical properties, including the lowest melting point and distinct regioselectivity in electrophilic aromatic substitution [2]. Crucially, the meta-substitution pattern is non-negotiable for synthesizing specific downstream products, such as certain triazole fungicides, where an ortho- or para- isomer would yield an entirely different, and likely inactive, chemical entity [3]. Furthermore, their differing reaction rates with atmospheric oxidants and hydrated electrons mean that substituting one isomer for another in environmental fate studies or remediation technology development would produce invalid data [4]. The quantitative evidence below substantiates why precise procurement of 1,3-dichlorobenzene is a functional and scientific necessity.

1,3-Dichlorobenzene: Quantified Differentiation from Analogues and In-Class Compounds


Physical State and Thermal Properties: A Critical Process Distinction from 1,4-Dichlorobenzene

1,3-Dichlorobenzene remains a liquid at room temperature with a melting point of -24.7 °C, whereas its para isomer, 1,4-dichlorobenzene, is a crystalline solid with a melting point of 53.1 °C [1]. This fundamental difference in physical state dictates vastly different handling, processing, and formulation requirements. The liquid state of 1,3-dichlorobenzene allows for direct use as a solvent and facilitates liquid-phase reactions without the need for pre-heating or dissolution steps required for the solid 1,4-isomer, thereby reducing operational complexity and energy consumption in industrial settings [2].

Physical Chemistry Process Engineering Formulation

Differential Reactivity with Hydrated Electrons: Implications for Environmental Remediation

In aqueous environmental systems, 1,3-dichlorobenzene reacts with hydrated electrons (e⁻ₐq) significantly faster than its ortho and para isomers. The second-order rate constant for this reaction is (1.01±0.1) × 10¹⁰ L·mol⁻¹·s⁻¹, which is approximately 2.1-fold higher than that of 1,2-dichlorobenzene and 3.1-fold higher than that of 1,4-dichlorobenzene [1]. This indicates a higher susceptibility to reductive dechlorination pathways, a key degradation mechanism in anoxic environments and certain engineered remediation systems. Under electron beam irradiation at 10 kGy, the removal efficiency for 1,3-dichlorobenzene was 87.2%, compared to 84.0% for 1,2- and 84.1% for 1,4-dichlorobenzene, demonstrating its preferential removal in this treatment context [2].

Environmental Chemistry Advanced Oxidation Processes Remediation

Atmospheric Fate and Modeling: Varied Reactivity with Hydroxyl Radicals

The rate of reaction with photochemically produced hydroxyl radicals (·OH) is a primary determinant of a volatile organic compound's atmospheric lifetime. For 1,3-dichlorobenzene, the measured rate constant (k_OH) at 298 K and 133 mbar is (7.2 ± 0.2) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ [1]. This value is 1.7-fold higher than that of the ortho-isomer (k_OH = 4.2 × 10⁻¹³) and 2.25-fold higher than that of the para-isomer (k_OH = 3.2 × 10⁻¹³) [1]. Consequently, 1,3-dichlorobenzene has a shorter estimated tropospheric half-life relative to ·OH (approximately 22 days) compared to its analogues, indicating a different persistence profile in air that must be accounted for in environmental risk assessments and long-range transport models [2].

Atmospheric Chemistry Fate and Transport Modeling Risk Assessment

Procurement and Purity: Defined Analytical Standards for Reliable Quantification

For analytical applications demanding high precision and accuracy, 1,3-dichlorobenzene is commercially available as a certified reference material (CRM) with a specified purity of ≥99.5% (GC), suitable for use as a gas chromatography standard . This high-purity grade is essential for creating reliable calibration curves, validating analytical methods, and quantifying trace levels of the compound in complex environmental or biological matrices. The availability of such a well-defined, high-purity standard distinguishes 1,3-dichlorobenzene as a reliable choice for rigorous analytical work, in contrast to lower-purity technical grades (e.g., 98% GC) that may be sufficient for large-scale synthesis but not for trace analysis .

Analytical Chemistry Quality Control Procurement

Evidence-Based Application Scenarios for 1,3-Dichlorobenzene Procurement


Synthesis of Agrochemical Intermediates (Triazole Fungicides)

Procure 1,3-dichlorobenzene as a non-substitutable building block in the multi-step synthesis of high-performance triazole fungicides, including propiconazole, difenoconazole, and epoxiconazole . The meta-chloro substitution pattern is a critical structural feature for the biological activity of the final active ingredient. Using the ortho- or para-isomer would not yield the desired product. The compound's liquid state at ambient temperature facilitates its handling and metering in large-scale industrial synthesis [4].

Environmental Fate and Transport Modeling

Use isomer-specific physicochemical and kinetic data for 1,3-dichlorobenzene as input parameters in multimedia fate models (e.g., EPI Suite, EUSES). Accurate modeling requires precise values for properties such as log Kow (3.53) , Henry's Law constant (2.8 × 10⁻³ atm·m³/mol) [4], and the hydroxyl radical reaction rate constant (7.2 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹) [3]. Using generic 'dichlorobenzene' parameters or data for another isomer will produce erroneous predictions of environmental persistence, bioaccumulation potential, and long-range transport .

Analytical Method Development and Validation

Acquire high-purity (≥99.5% GC) 1,3-dichlorobenzene for use as a primary reference standard in gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) methods . This standard is essential for establishing retention times, constructing accurate calibration curves, and quantifying 1,3-dichlorobenzene in environmental samples (water, soil, air), industrial effluents, or biological tissues. The high purity minimizes interference from co-eluting isomers and ensures the reliability of quantitative data for regulatory reporting and research publications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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